2-cyanocyclopent-1-ene-1-carboxylic acid

photoredox catalysis cycloaddition polycyclic synthesis

This bifunctional building block combines a cyano group and a conjugated enone system for unique reactivity in photoredox catalysis and cycloadditions. Its 95%+ purity ensures direct use in high-throughput parallel synthesis without purification. The free acid form offers a lower molecular weight (137.14 g/mol) than ester analogs, reducing shipping costs and simplifying inventory management for large-scale campaigns. A strategic choice for diversifying chemical libraries and synthesizing antiviral/anticancer intermediates.

Molecular Formula C7H7NO2
Molecular Weight 137.1
CAS No. 30689-43-1
Cat. No. B6259369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyanocyclopent-1-ene-1-carboxylic acid
CAS30689-43-1
Molecular FormulaC7H7NO2
Molecular Weight137.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyanocyclopent-1-ene-1-carboxylic Acid (CAS 30689-43-1) – Chemical Identity and Core Structural Features


2-Cyanocyclopent-1-ene-1-carboxylic acid (CAS 30689-43-1) is a cyclic nitrile‑carboxylic acid derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol [1]. It belongs to the class of cycloalkene carboxylic acids and is characterized by a five‑membered cyclopentene ring bearing a cyano group (–C≡N) at the 2‑position and a carboxylic acid group (–COOH) at the 1‑position . The compound is commercially available as a research chemical and building block, typically at purities of 95% or higher .

Why 2-Cyanocyclopent-1-ene-1-carboxylic Acid Cannot Be Interchanged with General Cyclopentene Carboxylic Acids


Generic substitution of 2‑cyanocyclopent‑1‑ene‑1‑carboxylic acid with simpler cyclopentene carboxylic acids or even with other cyano‑substituted analogs introduces significant changes in reactivity, hydrogen‑bonding capacity, and downstream synthetic versatility. The precise positioning of the cyano group at the 2‑position of the cyclopentene ring creates a unique conjugated enone system that enables specific cycloaddition and photoredox reactions , while the adjacent carboxylic acid provides a handle for further derivatization. In contrast, analogs with a saturated cyclopentane ring lack the reactive double bond, and compounds with cyano groups at alternative positions (e.g., 3‑ or 5‑substituted) exhibit different electronic and steric properties that alter reaction outcomes [1]. The following section provides the quantitative evidence that substantiates these differentiation points.

2-Cyanocyclopent-1-ene-1-carboxylic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Conjugated Enone System Enables Photoredox Reactivity Unavailable in Saturated or Non‑Conjugated Analogs

2‑Cyanocyclopent‑1‑ene‑1‑carboxylic acid possesses a conjugated enone system that allows it to participate in photoredox reactions for the construction of polycyclic architectures, a reactivity not accessible to saturated analogs such as 3‑cyanocyclopentane‑1‑carboxylic acid . The conjugated double bond adjacent to the cyano group enables visible‑light‑mediated transformations that are impossible with non‑conjugated cyclopentane derivatives.

photoredox catalysis cycloaddition polycyclic synthesis

Dual Carboxylic Acid and Nitrile Functionality Provides Two Orthogonal Derivatization Handles Versus Single‑Group Analogs

2‑Cyanocyclopent‑1‑ene‑1‑carboxylic acid contains both a carboxylic acid and a cyano group, offering two orthogonal handles for chemical transformation. In contrast, analogs such as cyclopentene‑1‑carboxylic acid (CAS 15661‑60‑2) lack the cyano group entirely, providing only one functional handle for derivatization . The dual functionality of the target compound enables sequential or selective transformations (e.g., amide coupling at the carboxylic acid followed by nitrile reduction or hydrolysis) that are impossible with single‑group scaffolds.

bifunctional building block orthogonal derivatization medicinal chemistry

Molecular Weight Differential Impacts Stoichiometry and Shipping Costs Versus Methyl Ester Analogs

The molecular weight of 2‑cyanocyclopent‑1‑ene‑1‑carboxylic acid is 137.14 g/mol [1]. This is lower than related methyl ester analogs such as methyl 3‑cyanocyclopent‑3‑ene‑1‑carboxylate (MW 151.16 g/mol) and 2‑(cyanomethyl)‑1‑cyclopentene‑1‑carboxylic acid (MW 151.16 g/mol) . For a given molar quantity, the free acid form requires approximately 9.3% less mass, which can translate into lower shipping costs and reduced storage volume requirements.

molecular weight stoichiometry procurement efficiency

Commercial Purity Specifications Enable Direct Use in Parallel Synthesis Without Additional Purification

Commercial sources of 2‑cyanocyclopent‑1‑ene‑1‑carboxylic acid offer purities of 95% (AKSci) and ≥98% (Synblock) . This high purity level allows direct use in parallel synthesis workflows without requiring in‑house purification, which is a critical advantage for high‑throughput medicinal chemistry campaigns. By contrast, some cyclopentene carboxylic acid analogs are only available at lower purities or require additional purification steps that add time and cost.

purity parallel synthesis quality control

Recommended Application Scenarios for 2-Cyanocyclopent-1-ene-1-carboxylic Acid Based on Verified Evidence


Photoredox-Mediated Construction of Polycyclic Architectures

As a building block bearing a conjugated enone system, 2‑cyanocyclopent‑1‑ene‑1‑carboxylic acid is well‑suited for photoredox catalysis applications. Under visible‑light irradiation, the compound can participate in cycloaddition reactions to generate polycyclic scaffolds relevant to natural product synthesis and pharmaceutical lead discovery . This reactivity is not shared by saturated cyclopentane analogs.

Parallel Medicinal Chemistry Library Synthesis

With commercially available purities of 95% or higher , the compound can be used directly in high‑throughput parallel synthesis without prior purification. Its bifunctional nature—carboxylic acid for amide coupling and cyano group for subsequent nitrile‑directed transformations—enables rapid diversification of chemical libraries .

Synthesis of Antiviral and Anticancer Agent Intermediates

2‑Cyanocyclopent‑1‑ene‑1‑carboxylic acid has been identified as a precursor for advanced intermediates used in the synthesis of antiviral and anticancer agents . The cyano group can be converted to amides, amines, or tetrazoles, while the carboxylic acid provides a point of attachment for further elaboration.

Cost‑Efficient Scale‑Up Where Stoichiometry and Shipping Are Critical

For large‑scale procurement or synthesis campaigns, the lower molecular weight of the free acid form (137.14 g/mol) compared to methyl ester analogs (151.16 g/mol) translates into reduced material mass requirements. This can lower shipping costs and simplify inventory management when ordering kilogram quantities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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